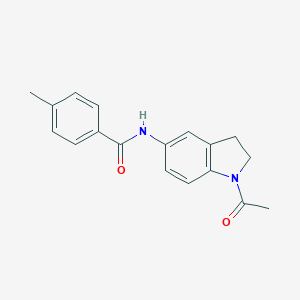![molecular formula C16H15NO3S B300239 4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid](/img/structure/B300239.png)
4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid, also known as AMBS, is a chemical compound that has gained significant attention in scientific research. It is a sulfhydryl-containing compound that has been shown to exhibit potent antioxidant and anti-inflammatory properties. AMBS has been studied extensively for its potential therapeutic applications in various diseases.
Mecanismo De Acción
4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant defense. The activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), which further enhances the antioxidant capacity of cells.
Biochemical and Physiological Effects:
4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid has been shown to exhibit potent antioxidant and anti-inflammatory effects in various in vitro and in vivo models. It has been shown to protect against oxidative stress-induced cell damage, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid is a relatively stable compound that can be easily synthesized in good yield. It is also soluble in organic solvents such as DMSO and ethanol, making it suitable for in vitro experiments. However, the limited availability of 4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid and its relatively high cost may limit its use in large-scale experiments.
Direcciones Futuras
4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Future studies should focus on the optimization of the synthesis method, the development of more efficient delivery systems, and the evaluation of its safety and efficacy in clinical trials. 4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid may also have potential applications in other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases, which warrant further investigation.
Métodos De Síntesis
The synthesis of 4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid involves the reaction of 4-carboxybenzaldehyde with 2-anilino-2-oxoethanethiol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields 4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid as a white solid in good yield. The purity and identity of the compound can be confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. 4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
Nombre del producto |
4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid |
|---|---|
Fórmula molecular |
C16H15NO3S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
4-[(2-anilino-2-oxoethyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C16H15NO3S/c18-15(17-14-4-2-1-3-5-14)11-21-10-12-6-8-13(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Clave InChI |
RAZJRNBQPZOQGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B300157.png)

![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)

![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)